11-Oxo-beta-amyrin

描述

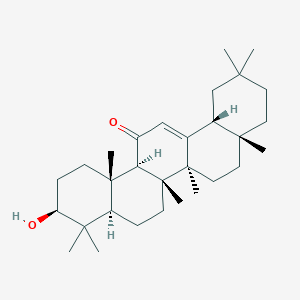

11-Oxo-beta-amyrin is a pentacyclic triterpenoid compound derived from beta-amyrin. It is a significant intermediate in the biosynthesis of glycyrrhetinic acid, a major bioactive component found in licorice roots.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxo-beta-amyrin typically involves the oxidation of beta-amyrin. One common method employs beta-amyrin 11-oxidase (CYP88D6), a cytochrome P450 enzyme, which catalyzes the sequential oxidation of beta-amyrin at the C-11 position . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity .

Industrial Production Methods

Industrial production of this compound can be achieved through metabolic engineering of microorganisms such as Saccharomyces cerevisiae. By introducing genes encoding for beta-amyrin synthase and CYP88D6, along with optimizing the expression of cytochrome P450 reductase, high yields of this compound can be obtained . This method offers a sustainable and scalable approach to producing this compound without relying on plant extraction.

化学反应分析

Types of Reactions

11-Oxo-beta-amyrin undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of glycyrrhetinic acid.

Reduction: Reduction reactions can convert this compound back to beta-amyrin or other derivatives.

Substitution: Functional group substitutions can modify the compound to produce derivatives with different biological activities.

Common Reagents and Conditions

Oxidation: Typically involves oxygen and NADPH in the presence of beta-amyrin 11-oxidase.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products

Glycyrrhetinic Acid: A major product formed from the oxidation of this compound.

Beta-Amyrin Derivatives: Reduction and substitution reactions can yield various beta-amyrin derivatives with different functional groups.

科学研究应用

Antioxidant Properties

11-Oxo-beta-amyrin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property makes it a candidate for developing supplements aimed at preventing oxidative damage associated with chronic diseases.

Anti-inflammatory Effects

Research has indicated that this compound can modulate inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests its use in treating conditions such as arthritis and other inflammatory disorders.

Antitumor Activity

Studies have shown that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells. Its mechanisms may involve inducing apoptosis and inhibiting tumor growth, providing a basis for further research into its use as an adjunct therapy in cancer treatment.

Biotechnological Applications

Microbial Production

Recent advancements have highlighted the potential of using Saccharomyces cerevisiae (baker's yeast) for the efficient biosynthesis of this compound. By optimizing the expression of cytochrome P450 enzymes, researchers achieved a conversion rate where up to 91.2% of beta-amyrin was transformed into this compound, yielding concentrations as high as 810.6 mg/L in fed-batch fermentation systems . This method not only provides a sustainable means of production but also minimizes environmental impact compared to traditional extraction methods from plants.

Case Studies and Research Findings

Pharmaceutical Formulations

The incorporation of this compound into pharmaceutical formulations is being explored due to its bioactive properties. Its potential role as an active ingredient in dietary supplements and herbal medicines is under investigation, particularly in formulations aimed at enhancing immune function and reducing inflammation.

作用机制

The mechanism of action of 11-Oxo-beta-amyrin involves its interaction with various molecular targets and pathways. It primarily acts through the modulation of enzyme activities and signaling pathways. For instance, its conversion to glycyrrhetinic acid involves the inhibition of 11-beta-hydroxysteroid dehydrogenase, which plays a role in cortisol metabolism . This inhibition can lead to anti-inflammatory effects and other therapeutic benefits.

相似化合物的比较

Similar Compounds

Beta-Amyrin: The precursor to 11-Oxo-beta-amyrin, sharing a similar pentacyclic triterpenoid structure.

Glycyrrhetinic Acid: A downstream product of this compound, known for its potent biological activities.

Oleanolic Acid: Another pentacyclic triterpenoid with similar structural features and biological activities.

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of glycyrrhetinic acid. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications. Additionally, its production through metabolic engineering offers a sustainable alternative to traditional plant extraction methods .

生物活性

11-Oxo-β-amyrin, a triterpenoid compound derived from β-amyrin, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 11-oxo-β-amyrin, focusing on its pharmacological properties, biosynthesis, and significant research findings.

1. Overview of 11-Oxo-β-amyrin

11-Oxo-β-amyrin is a pentacyclic triterpenoid primarily found in the roots of licorice (Glycyrrhiza species). It is synthesized through the oxidation of β-amyrin by cytochrome P450 monooxygenases (CYPs), specifically β-amyrin 11-oxidase (CYP88D6) . This compound is known for its anti-inflammatory, anti-cancer, and anti-microbial properties, making it a subject of extensive research.

2.1 Anti-inflammatory Activity

Research indicates that 11-oxo-β-amyrin exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

2.2 Anti-cancer Effects

Studies have shown that 11-oxo-β-amyrin possesses anti-proliferative properties against various cancer cell lines. For instance, it has been reported to induce apoptosis in human lung cancer cells with an IC50 value indicating moderate potency .

2.3 Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. It has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

3. Biosynthesis and Production

The biosynthesis of 11-oxo-β-amyrin is primarily facilitated by cytochrome P450 enzymes. Recent advancements in metabolic engineering have allowed for enhanced production of this compound in Saccharomyces cerevisiae. By co-expressing specific CYPs and cytochrome P450 reductases (CPRs), researchers achieved a production yield significantly higher than previously reported .

4.1 Enhanced Production in Yeast

A notable study developed a novel pathway for synthesizing 11-oxo-β-amyrin in engineered yeast, achieving titers that were over 1400-fold higher than traditional extraction methods from licorice roots . This method not only increases yield but also reduces environmental impact by minimizing plant harvesting.

4.2 Pharmacological Testing

In a pharmacological study, the effects of 11-oxo-β-amyrin on inflammatory pathways were assessed using human cell lines. The results indicated a significant reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent .

5. Conclusion

The biological activity of 11-oxo-β-amyrin highlights its potential as a therapeutic agent against inflammation and cancer while exhibiting antimicrobial properties. Advances in biosynthetic techniques are paving the way for more sustainable production methods, further enhancing its availability for research and therapeutic use.

属性

IUPAC Name |

(4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,2,4a,6a,6b,9,9,12a-octamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22-24,32H,9-16,18H2,1-8H3/t20-,22-,23-,24+,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAIYBGRLWQHDQ-KWRVYEIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the mass spectral fragmentation of 11-oxo-beta-amyrin unique?

A: While the provided abstract [] doesn't detail the specific fragmentation pattern, it highlights that derivatives of both 11-oxo-alpha-amyrin and this compound share a characteristic fragmentation reaction during mass spectrometry. This suggests that the presence of the 11-oxo group significantly influences the fragmentation pathway, offering a distinct spectral signature for these compounds. Further investigation into the exact fragmentation pattern could be valuable for identifying and characterizing these molecules in complex mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。